molecular formula C5H4F2IN3O2 B12226758 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole

Cat. No.: B12226758
M. Wt: 303.01 g/mol
InChI Key: LALYGSTXMJASOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a nitro group. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Difluoroethylation: The difluoroethyl group can be introduced using a difluoroethylating agent such as 2,2-difluoroethyl iodide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under suitable conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with biological targets. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-iodo-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-3-chloro-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    1-(2,2-Difluoroethyl)-3-iodo-5-amino-1H-pyrazole:

    1-(2,2-Difluoroethyl)-3-iodo-5-methyl-1H-pyrazole: Features a methyl group instead of a nitro group, impacting its lipophilicity and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H4F2IN3O2

Molecular Weight

303.01 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-iodo-5-nitropyrazole

InChI

InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-5(11(12)13)1-4(8)9-10/h1,3H,2H2

InChI Key

LALYGSTXMJASOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)[N+](=O)[O-]

Origin of Product

United States

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